Ivabradine Hydrochloride

Description

This compound is the hydrochloride salt form of ivabradine, an orally bioavailable, hyperpolarization-activated, cyclic nucleotide-gated (HCN) channel blocker, with negative chronotropic activity. Upon administration, ivabradine selectively binds to the intracellular portion of the HCN channel pore and blocks HCN channels in the pacemaker cells within the sinoatrial (SA) node. This inhibits the If (funny) pacemaker ion current, prevents the inward flow and intracellular accumulation of positively charged ions, reduces pacemaker activity and slows diastolic depolarization. This decreases heart rate, reduces myocardial oxygen demand and allows more time for blood to flow to the myocardium without affecting cardiac contractility. HCN channels, mixed sodium (Na+) and potassium (K+) channels that carry the inward If current, play a key role in the regulation of pacemaker firing rate in the SA node. The If pacemaker current, the inward flow of positively charged Na+-K+ ions, initiates the spontaneous diastolic depolarization phase and modulating heart rate.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 3 approved indications.

See also: Ivabradine (has active moiety).

Properties

IUPAC Name |

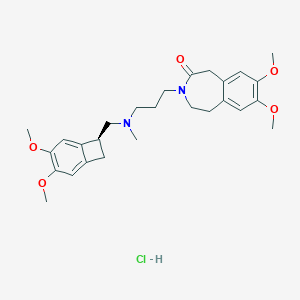

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUKNZUABFFNQS-ZMBIFBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046913 | |

| Record name | Ivabradine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148849-67-6 | |

| Record name | Ivabradine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148849-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivabradine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148849676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivabradine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVABRADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP19837BZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ivabradine's Precision Targeting of Cardiac Pacemaker Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine, a selective heart rate-lowering agent, exerts its therapeutic effect through precise molecular interactions within the sinoatrial (SA) node, the heart's natural pacemaker. This technical guide provides a comprehensive overview of the molecular targets of Ivabradine in cardiac pacemaker cells, with a focus on the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. We delve into the quantitative aspects of Ivabradine's binding and efficacy, detail the experimental protocols used to elucidate its mechanism of action, and present visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development seeking a deep understanding of Ivabradine's pharmacology.

Primary Molecular Target: The "Funny" Current (If) and HCN Channels

The principal molecular target of Ivabradine in cardiac pacemaker cells is the "funny" current (If), a mixed sodium-potassium inward current responsible for the spontaneous diastolic depolarization in the SA node.[1][2] This current is crucial for regulating the heart rate.[1][2] The channels that conduct the If current are Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][3]

Ivabradine selectively inhibits the If current in a dose-dependent manner.[2] By blocking this channel, Ivabradine reduces the slope of diastolic depolarization, which in turn slows the firing rate of the SA node and consequently reduces the heart rate.[1][4] A key advantage of Ivabradine is its high selectivity for the If current, with minimal effects on other cardiac ion channels at therapeutic concentrations.[5][6] This specificity of action means that Ivabradine lowers the heart rate without significantly affecting myocardial contractility, intracardiac conduction, or ventricular repolarization.[1][7]

HCN Channel Isoforms and Ivabradine Selectivity

Four isoforms of HCN channels have been identified (HCN1, HCN2, HCN3, and HCN4).[8] In the sinoatrial node, the HCN4 isoform is the most predominantly expressed.[8][9] While Ivabradine is a potent blocker of all four HCN isoforms, its clinical effects on heart rate are primarily attributed to its action on HCN4 channels in the SA node.[3][10] The lack of complete isoform selectivity is thought to be responsible for some of the side effects of Ivabradine, such as the visual disturbances known as phosphenes, which are attributed to the blockade of HCN1 channels in the retina.[3]

Quantitative Analysis of Ivabradine's Interaction with HCN Channels

The potency and selectivity of Ivabradine have been quantified through various experimental studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the efficacy of Ivabradine's block on HCN channels.

| HCN Isoform | IC50 (µM) | Species | Expression System | Reference |

| hHCN4 | 2.0 - 2.1 | Human | HEK293 cells | [11][12] |

| mHCN1 | 0.94 | Mouse | HEK293 cells | [12] |

| WT hHCN4 | 2.1 | Human | HEK293 cells | [11] |

| Y506A mutant hHCN4 | 57.7 | Human | HEK293 cells | [11] |

| F509A mutant hHCN4 | 44.0 | Human | HEK293 cells | [11] |

| I510A mutant hHCN4 | 47.7 | Human | HEK293 cells | [11] |

| Y506A-I510A mutant hHCN4 | 2213.0 | Human | HEK293 cells | [11] |

| Y506A-F509A mutant hHCN4 | 42.5 | Human | HEK293 cells | [11] |

| Y506A-F509A-I510A mutant hHCN4 | 1215.0 | Human | HEK293 cells | [11] |

Molecular Binding Site and Mechanism of Action

Ivabradine binds to the pore of the HCN channel from the intracellular side.[4][5][13] The drug enters the channel when it is in the open state, a characteristic of an "open-channel blocker".[12][14] The binding of Ivabradine is also use-dependent, meaning its blocking effect is more pronounced at higher heart rates when the channels are opening and closing more frequently.[5][13]

Mutagenesis studies have identified specific amino acid residues within the inner vestibule of the HCN4 channel that are critical for Ivabradine binding.[9][15] These residues include Tyrosine 506 (Y506), Phenylalanine 509 (F509), and Isoleucine 510 (I510).[11][15] Mutations of these residues significantly reduce the blocking efficiency of Ivabradine, as evidenced by the increased IC50 values.[11] Recent structural studies have confirmed that Ivabradine binds inside the open pore of HCN4 channels.[16]

The mechanism of block involves Ivabradine physically obstructing the ion permeation pathway.[16] Molecular dynamics simulations suggest that Ivabradine blocks the permeating ion within the selectivity filter through electrostatic repulsion.[16]

Experimental Protocols

The investigation of Ivabradine's molecular targets relies heavily on electrophysiological techniques, particularly the patch-clamp method, in various preparations including isolated sinoatrial node cells and heterologous expression systems.

Patch-Clamp Electrophysiology on Isolated Sinoatrial Node Cells

-

Cell Isolation: Single pacemaker cells are enzymatically isolated from the sinoatrial node of rabbit hearts.[14]

-

Recording Configuration: The whole-cell patch-clamp configuration is used to record the If current.

-

Voltage-Clamp Protocol: To elicit and measure the If current, hyperpolarizing voltage steps are applied from a holding potential. A typical protocol involves stepping to various test potentials (e.g., from -35 mV to -125 mV) from a holding potential of -30 mV.

-

Drug Application: Ivabradine is applied to the cells via a perfusion system at known concentrations.

-

Data Analysis: The amplitude and kinetics of the If current are measured before and after drug application to determine the extent of block and its characteristics (e.g., use-dependence, voltage-dependence).

Studies in Heterologous Expression Systems (e.g., HEK293 cells)

-

Transfection: Human embryonic kidney (HEK293) cells are transfected with plasmids containing the cDNA for specific human HCN channel isoforms (e.g., hHCN4) and often a fluorescent marker for identification.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells.

-

Mutagenesis Studies: Site-directed mutagenesis is employed to alter specific amino acid residues in the HCN channel protein. The effect of these mutations on Ivabradine's blocking potency (IC50) is then assessed using the patch-clamp technique to identify key binding residues.[11][15]

-

Dose-Response Curves: To determine the IC50 value, dose-response curves are constructed by measuring the current inhibition at various concentrations of Ivabradine. The data is then fitted with the Hill equation.[11]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway affected by Ivabradine and the logical workflow of experiments designed to characterize its molecular target.

Caption: Mechanism of Ivabradine's action on cardiac pacemaker cells.

Caption: Experimental workflow to characterize Ivabradine's molecular target.

Off-Target Effects

While Ivabradine is highly selective for HCN channels, at higher concentrations, it can exhibit some off-target effects. Studies have shown that at concentrations significantly above the therapeutic range, Ivabradine can have minor inhibitory effects on other cardiac ion channels, such as L-type calcium currents and potassium currents.[10] For instance, 10 µM Ivabradine has been shown to cause a slight decrease in L-type calcium current.[3] However, these effects are generally not considered clinically significant at standard therapeutic doses.

Conclusion

Ivabradine's therapeutic efficacy as a heart rate-lowering agent is rooted in its highly specific molecular interaction with HCN channels, particularly the HCN4 isoform, in cardiac pacemaker cells. Its mechanism as an open-channel, use-dependent blocker of the If current has been extensively characterized through detailed electrophysiological and molecular studies. The identification of its specific binding site within the channel pore provides a clear structural basis for its action and opens avenues for the design of even more selective and potent bradycardic agents. This in-depth understanding of Ivabradine's molecular targets is crucial for its appropriate clinical application and for guiding future drug discovery efforts in cardiovascular medicine.

References

- 1. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ivabradine - Wikipedia [en.wikipedia.org]

- 3. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 5. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Clinical Use of Ivabradine - American College of Cardiology [acc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 12. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of the molecular site of ivabradine binding to HCN4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

Ivabradine Hydrochloride Binding Sites on the If Channel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding sites of ivabradine hydrochloride on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, the molecular basis of the "funny" current (If). We will delve into the specific amino acid residues crucial for this interaction, the quantitative aspects of ivabradine's blocking action, and the detailed experimental methodologies used to elucidate these findings. This document is intended to be a core resource for researchers in pharmacology, cardiology, and neuroscience, as well as professionals involved in the development of novel HCN channel modulators.

The If Channel and Ivabradine's Mechanism of Action

The "funny" current (If) is a mixed sodium-potassium inward current that plays a pivotal role in the spontaneous diastolic depolarization of sinoatrial node cells, thus controlling the heart rate.[1] The molecular correlates of the If current are the HCN channels, with HCN4 being the predominant isoform in the sinoatrial node.[2][3][4]

Ivabradine is a selective inhibitor of the If current and is clinically used for the treatment of chronic stable angina and heart failure.[3][5] Its mechanism of action involves entering the HCN channel pore from the intracellular side when the channel is in the open state.[2][6] The binding of ivabradine within the pore physically obstructs the flow of ions, thereby reducing the rate of diastolic depolarization and consequently lowering the heart rate.[2] Recent structural and simulation studies have revealed that ivabradine blocks the permeating ion within the selectivity filter through electrostatic repulsion.[2][4]

The Ivabradine Binding Site: Key Amino Acid Residues

High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM), in conjunction with site-directed mutagenesis and electrophysiological recordings, have precisely mapped the ivabradine binding pocket within the inner vestibule of the HCN4 channel pore.[2][3][4][7]

The key residues that form direct and indirect contacts with ivabradine are located on the S6 transmembrane helix and the pore's selectivity filter.

Key Interacting Residues in HCN4:

-

Tyrosine (Y) at position 506 (human HCN4) or 507 (rabbit HCN4): This aromatic residue is a critical determinant for ivabradine binding, forming a hydrophobic interaction with the drug molecule.[2][3][4][7]

-

Isoleucine (I) at position 510 (human HCN4) or 511 (rabbit HCN4): This residue also contributes to the hydrophobic pocket that accommodates ivabradine.[2][3][4][7]

-

Phenylalanine (F) at position 509 (human HCN4) or 510 (rabbit HCN4): While not in direct contact with ivabradine, this residue indirectly influences the binding by affecting the positioning of the critical tyrosine residue.[2][3][4][7]

-

Cysteine (C) at position 479 (rabbit HCN4): Located in the selectivity filter, this residue, unique to HCN channels, has been shown to accelerate the kinetics of ivabradine block.[2][4]

The binding of ivabradine is state-dependent, showing a preference for the open state of HCN4 channels, which explains its use-dependent nature.[8][9] Conversely, for the HCN1 isoform, ivabradine acts as a closed-channel blocker.[8][9]

Quantitative Analysis of Ivabradine Block

The affinity of ivabradine for the HCN channel and the impact of specific mutations on this interaction have been quantified using electrophysiological methods to determine the half-maximal inhibitory concentration (IC50). The following tables summarize the key quantitative data from studies on wild-type and mutant hHCN4 channels.

Table 1: IC50 Values for Ivabradine Block of Wild-Type and Mutant hHCN4 Channels (Activation/Deactivation Protocol) [7][10]

| Channel | IC50 (µM) | Hill Coefficient (nH) |

| Wild-Type (WT) | 2.1 | 0.74 |

| C478A | 3.1 | 0.84 |

| A503V | 3.6 | 0.72 |

| Y506A | 57.7 | 1.02 |

| A507V | 3.7 | 0.75 |

| M508A | 1.9 | 0.77 |

| F509A | 44.0 | 0.73 |

| I510A | 47.7 | 0.83 |

| Y506A-I510A | 2213.0 | 0.7 |

| Y506A-F509A | 42.5 | 0.8 |

| Y506A-F509A-I510A | 1215.0 | 0.68 |

Table 2: IC50 Values for Ivabradine Block of Wild-Type and F509A hHCN4 Channels in the Open State [6][10]

| Channel | IC50 (µM) | Hill Coefficient (nH) |

| Wild-Type (WT) | 120.7 | 0.5 |

| F509A | 91.3 | 0.5 |

Experimental Protocols

The identification and characterization of the ivabradine binding site on the If channel have been made possible through a combination of sophisticated experimental techniques.

Site-Directed Mutagenesis

This technique is used to substitute specific amino acids in the HCN channel protein to assess their importance in ivabradine binding.

Protocol Overview:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation. The melting temperature (Tm) of the primers should be ≥ 78°C.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuTurbo) and a plasmid containing the wild-type HCN channel cDNA as a template. The cycling conditions typically involve an initial denaturation step, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.

-

DpnI Digestion: The PCR product is treated with the DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

-

Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

-

Selection and Sequencing: Colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function and pharmacology. It allows for the measurement of the ionic currents flowing through the HCN channels in response to controlled changes in membrane voltage.

Protocol for Assessing Ivabradine Block:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the wild-type or mutant HCN channel of interest.

-

Whole-Cell Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit HCN channel currents. A typical protocol to study use-dependent block involves repetitive hyperpolarizing steps (e.g., to -140 mV) to open the channels, followed by depolarizing steps (e.g., to +5 mV) to close them.

-

Drug Application: A baseline recording of the HCN current is established. Then, a solution containing ivabradine at a specific concentration is perfused onto the cell. The current is continuously monitored until a steady-state block is achieved.

-

Data Analysis: The fractional block of the current is calculated at each ivabradine concentration. These data are then fitted with the Hill equation to determine the IC50 and the Hill coefficient.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing a high-resolution 3D structure of the HCN channel in complex with ivabradine.

Workflow for Cryo-EM Structure Determination:

-

Protein Expression and Purification: The HCN channel protein is expressed in a suitable system (e.g., mammalian or insect cells) and purified using affinity chromatography.

-

Sample Preparation: The purified HCN channel protein is mixed with ivabradine and reconstituted into a lipid environment, such as nanodiscs, to mimic the cell membrane.

-

Vitrification: A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a non-crystalline, glass-like state, preserving the native structure of the protein-ligand complex.

-

Data Acquisition: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images (micrographs) are collected, each containing numerous randomly oriented protein particles.

-

Image Processing: The individual particle images are computationally extracted from the micrographs, aligned, and classified to generate 2D class averages. These 2D averages are then used to reconstruct a 3D density map of the HCN channel-ivabradine complex.

-

Model Building and Refinement: An atomic model of the protein and the bound ligand is built into the 3D density map and refined to high resolution.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of ivabradine's interaction with the If channel.

Caption: Ivabradine binding site within the HCN4 channel pore.

Caption: Experimental workflow for identifying key binding residues.

Caption: Signaling pathway of the If current and its inhibition.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. pnas.org [pnas.org]

- 3. Identification of the molecular site of ivabradine binding to HCN4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural determinants of ivabradine block of the open pore of HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 7. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

Ivabradine Hydrochloride for Inappropriate Sinus Tachycardia: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inappropriate Sinus Tachycardia (IST) is a clinical syndrome characterized by a persistent and exaggerated increase in heart rate, not attributable to physiological demands. While the underlying pathophysiology is not fully elucidated, it is believed to involve intrinsic abnormalities of the sinoatrial (SA) node and/or autonomic dysregulation. Ivabradine hydrochloride, a selective inhibitor of the If "funny" current in the SA node, has emerged as a promising therapeutic agent for IST. This technical guide provides an in-depth overview of the research on ivabradine for IST, focusing on its mechanism of action, clinical efficacy, safety profile, and the experimental protocols used to evaluate its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this area.

Mechanism of Action of this compound

Ivabradine's therapeutic effect in IST stems from its specific inhibition of the If current in the SA node. The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key determinant of the diastolic depolarization slope of pacemaker cells, and thus, the heart rate.[1] By blocking this current, ivabradine reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[1][2]

Signaling Pathway of Ivabradine's Action

Caption: Mechanism of action of ivabradine on the SA node.

Clinical Efficacy of Ivabradine in IST

Numerous studies have demonstrated the efficacy of ivabradine in reducing heart rate and improving symptoms in patients with IST. The data from key prospective studies are summarized below.

Table 1: Summary of Quantitative Efficacy Data from Prospective Ivabradine Studies in IST

| Study (Year) | N | Study Design | Treatment Duration | Ivabradine Dosage | Mean Heart Rate Reduction (bpm) | Symptom Improvement |

| Cappato et al. (2012)[3][4] | 21 | Randomized, placebo-controlled, crossover | 6 weeks | 5 mg BID | 24h Holter: 11 bpm; Resting: 12 bpm; Standing: 16 bpm; Exercise: 18 bpm[3][4] | >70% symptom elimination in 67% of patients[3][4] |

| Calo et al. (2015)[5] | 145 (pooled analysis) | Systematic review of 9 prospective studies | Varied | Varied | Consistent decrease in maximum and/or mean resting heart rate reported across all studies. | Complete or considerable amelioration of symptoms.[5] |

| Ptaszynski et al. (2019)[6] | 27 | Prospective, observational | 60 days | Titrated | Resting: ~18 bpm; 24h Holter: ~12 bpm | Significant reduction in EHRA symptom score.[6] |

| Zaleski et al. (2010)[7] | 4 | Prospective, observational | 3 months | 5-7.5 mg BID | Resting: ~33 bpm; 24h Holter (mean): 23 bpm | Improvement in quality of life and exercise tolerance.[7] |

Experimental Protocols for Clinical Investigation

Standardized protocols are crucial for the rigorous evaluation of therapeutic interventions for IST. A generalized experimental workflow for a clinical trial of ivabradine in IST is outlined below.

Experimental Workflow for an Ivabradine IST Clinical Trial

Caption: A generalized experimental workflow for an IST clinical trial.

Detailed Methodologies

3.1. Patient Selection

-

Inclusion Criteria:

-

Symptomatic patients with a diagnosis of IST, defined as a resting heart rate > 100 bpm and a mean 24-hour heart rate > 90 bpm.[8][9]

-

Absence of structural heart disease.[10]

-

Exclusion of secondary causes of sinus tachycardia (e.g., hyperthyroidism, anemia, pheochromocytoma).[9]

-

For some trials, refractoriness or intolerance to beta-blockers or calcium channel blockers.[8][11]

-

-

Exclusion Criteria:

3.2. Study Design

-

Randomized, double-blind, placebo-controlled crossover design: This design is robust for minimizing bias, with each patient serving as their own control. A washout period between treatment arms is essential.[3]

-

Parallel-group design: Can be used to compare ivabradine with an active comparator, such as a beta-blocker.[12]

3.3. Interventions

-

Ivabradine Dosing: Typically initiated at 5 mg twice daily, with titration up to 7.5 mg twice daily based on heart rate response and tolerability. A lower starting dose of 2.5 mg twice daily may be considered.[12][13]

-

Placebo: An identical-appearing tablet to maintain blinding.

3.4. Outcome Measures

-

Primary Endpoint:

-

Change in mean 24-hour heart rate from baseline as assessed by Holter monitoring.[14]

-

-

Secondary Endpoints:

-

Change in resting, standing, and peak exercise heart rate.[3]

-

Symptom improvement assessed by validated questionnaires (e.g., European Heart Rhythm Association (EHRA) score, visual analog scales).[6]

-

Improvement in exercise tolerance, measured by exercise duration or peak oxygen uptake (VO2) during a standardized exercise test (e.g., treadmill or bicycle ergometer).[7][15]

-

Change in quality of life, evaluated using instruments such as the SF-36 Health Survey.[16]

-

3.5. Safety and Tolerability Assessment

-

Monitoring for adverse events, with a particular focus on:

-

Regular monitoring of vital signs and electrocardiograms.

Safety and Tolerability

Ivabradine is generally well-tolerated in patients with IST.[13] The most common adverse effects are dose-dependent and include:

Table 2: Common Adverse Events Associated with Ivabradine in IST

| Adverse Event | Description | Reported Incidence (General Population) | Management |

| Bradycardia | A heart rate that is too slow, which can cause dizziness or fatigue. | Symptomatic bradycardia reported in a small percentage of patients.[17] | Dose reduction or discontinuation of the drug.[13] |

| Phosphenes | Transient, luminous phenomena in the visual field.[13] | Reported in a minority of patients, usually transient and mild to moderate in severity. | Typically resolves with continued treatment or after discontinuation. |

| Atrial Fibrillation | An irregular and often rapid heart rate. | A potential risk, and patients should be monitored for its development.[2][17] | Discontinuation of ivabradine if atrial fibrillation occurs.[2] |

| Headache and Dizziness | Can occur, particularly at the beginning of treatment. | Usually transient. |

Future Directions

While current research strongly supports the use of ivabradine for IST, several areas warrant further investigation:

-

Long-term Efficacy and Safety: More extensive, long-term follow-up studies are needed to confirm the sustained benefits and safety of ivabradine in this patient population.[5]

-

Comparative Effectiveness: Head-to-head randomized controlled trials comparing ivabradine with beta-blockers are needed to establish its place in the therapeutic algorithm for IST.[12]

-

Predictors of Response: Identifying patient characteristics that predict a favorable response to ivabradine could help in personalizing treatment.[6]

-

Combination Therapy: Further investigation into the efficacy and safety of combining ivabradine with other agents, such as beta-blockers, for refractory cases.

Conclusion

This compound represents a significant advancement in the management of inappropriate sinus tachycardia. Its targeted mechanism of action on the If current in the sinoatrial node provides effective heart rate control with a favorable safety profile. The available clinical evidence, gathered through rigorous experimental protocols, demonstrates its ability to reduce heart rate and alleviate the debilitating symptoms associated with IST. As research in this field continues, ivabradine is poised to become a cornerstone of therapy for this challenging condition, offering a valuable treatment option for a patient population with previously limited choices. This technical guide provides a solid foundation for researchers and clinicians to understand and further investigate the role of ivabradine in IST.

References

- 1. Cardiac action potential - Wikipedia [en.wikipedia.org]

- 2. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical efficacy of ivabradine in patients with inappropriate sinus tachycardia: a prospective, randomized, placebo-controlled, double-blind, crossover evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gimsi.it [gimsi.it]

- 5. Treatment of inappropriate sinus tachycardia with ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Baseline intrinsic heart rate and response to ivabradine treatment in patients with inappropriate sinus tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hybrid epicardial and endocardial sinus node–sparing ablation therapy for inappropriate sinus tachycardia: Rationale and design of the multicenter HEAL-IST IDE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Challenges in Treatment of Inappropriate Sinus Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inappropriate sinus tachycardia-symptom and heart rate reduction with ivabradine: A pooled analysis of prospective studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical Trial | Moss Lab | Stanford Medicine [med.stanford.edu]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. droracle.ai [droracle.ai]

- 14. epistemonikos.org [epistemonikos.org]

- 15. Rationale and Design of the Effect of Ivabradine on Exercise Tolerance in Patients With Chronic Heart Failure (EXCILE-HF) Trial ― Protocol for a Multicenter Randomized Controlled Trial ― - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. tandfonline.com [tandfonline.com]

Ivabradine's Cardioprotective Role in Myocardial Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine, a selective inhibitor of the If current in the sinoatrial node, is a heart rate-lowering agent with demonstrated cardioprotective effects in the context of myocardial ischemia.[1] Its primary mechanism of action, the reduction of heart rate, decreases myocardial oxygen demand, a critical factor in ischemic conditions.[2] However, emerging evidence suggests that ivabradine's benefits extend beyond simple heart rate reduction, involving complex signaling pathways that promote cell survival, angiogenesis, and mitigate adverse cardiac remodeling.[1][2][3] This technical guide provides an in-depth overview of the experimental investigation of ivabradine in preclinical models of myocardial ischemia, focusing on detailed methodologies, quantitative outcomes, and the underlying molecular mechanisms.

Core Mechanisms of Action

Ivabradine's cardioprotective effects in myocardial ischemia are multifactorial. While heart rate reduction is a key contributor, studies have revealed pleiotropic effects that are, in part, independent of this action.[1] Two major signaling pathways have been identified as being significantly modulated by ivabradine in the ischemic myocardium: the PI3K/AKT/mTOR pathway, which is linked to autophagy and cell survival, and the Akt-eNOS pathway, which plays a crucial role in angiogenesis.[4][5]

PI3K/AKT/mTOR Signaling Pathway

In models of myocardial infarction, ivabradine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[5] This inhibition leads to the reinforcement of autophagy, a cellular process of self-digestion and recycling of damaged components, which is crucial for cardiomyocyte homeostasis and survival under ischemic stress.[5] By enhancing autophagy, ivabradine helps to clear dysfunctional mitochondria and aggregated proteins, thereby reducing apoptosis and inflammation.[5]

Akt-eNOS Signaling Pathway and Angiogenesis

Ivabradine has been demonstrated to promote angiogenesis in the ischemic myocardium by enhancing the Akt-eNOS signaling pathway.[4][6] Activation of Akt leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which in turn increases the production of nitric oxide (NO).[4] NO is a potent vasodilator and a key signaling molecule in angiogenesis, promoting the formation of new capillaries. This revascularization of the ischemic tissue is critical for restoring blood flow and oxygen supply, thereby reducing cardiac hypertrophy and improving cardiac function.[4][6]

Experimental Protocols

The following protocols are synthesized from multiple studies to provide a comprehensive guide for investigating ivabradine in rodent models of myocardial ischemia.

Myocardial Ischemia-Reperfusion Model in Rats

This protocol describes the induction of myocardial ischemia-reperfusion injury in rats via ligation of the left anterior descending (LAD) coronary artery.

Materials:

-

Anesthetics (e.g., Zoletil, xylazine, or sodium pentobarbital)[5][8]

-

Rodent ventilator

-

Surgical instruments for thoracotomy

-

Ivabradine

-

Oral gavage needles

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and perform endotracheal intubation. Connect the animal to a rodent ventilator.

-

Surgical Preparation: Shave and disinfect the left thoracic area.

-

Thoracotomy: Make an incision in the fourth intercostal space to expose the heart.

-

LAD Ligation: Gently retract the left atrium to visualize the LAD artery. Pass a 6-0 suture under the LAD. Ligate the artery to induce ischemia. Successful ligation is confirmed by the paling of the anterior ventricular wall.

-

Ischemia and Reperfusion: Maintain the ligation for a predetermined period (e.g., 30 minutes) to induce ischemia. After the ischemic period, remove the ligature to allow for reperfusion.

-

Closure: Close the chest cavity in layers.

-

Post-operative Care and Treatment: Provide appropriate post-operative analgesia and monitoring. Administer ivabradine (e.g., 10 mg/kg/day, orally) or vehicle control for the specified duration of the study.[5][7]

Permanent Myocardial Infarction Model in Mice

This protocol details the creation of a permanent myocardial infarction model in mice through LAD ligation.

Materials:

-

Anesthetics (e.g., isoflurane)[10]

-

Mouse ventilator

-

Surgical microscope

-

Microsurgical instruments

-

8-0 polypropylene suture[9]

-

Ivabradine

Procedure:

-

Anesthesia and Intubation: Anesthetize the mouse with isoflurane and perform endotracheal intubation.[10]

-

Surgical Exposure: Place the mouse in a supine position and perform a left thoracotomy to expose the heart.[10]

-

LAD Ligation: Under a surgical microscope, identify the LAD artery and permanently ligate it with an 8-0 suture.[9]

-

Chest Closure: Close the chest and skin with sutures.[9]

-

Recovery and Treatment: Allow the mouse to recover on a heating pad. Administer ivabradine (e.g., 10 mg/kg/day in drinking water or by oral gavage) or vehicle control.[4][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of ivabradine in preclinical models of myocardial ischemia.

Table 1: Effects of Ivabradine on Cardiac Function and Remodeling in Rodent MI Models

| Parameter | Species | Model | Ivabradine Dose | Duration | Control Group | Ivabradine Group | P-value | Citation |

| Heart Rate (bpm) | Rat | Ischemia-Reperfusion | 10 mg/kg/day | 28 days | 251.67 ± 25.19 | 199.29 ± 31.33 | p=0.025 | [12] |

| LVEF (%) | Rat | Ischemia-Reperfusion | 10 mg/kg/day | 28 days | 36.02 ± 6.16 | 45.72 ± 2.62 | p<0.001 | [12] |

| Infarct Size (%) | Rat | Ischemia-Reperfusion | 10 mg/kg/day | 28 days | 40.70 ± 8.94 | 30.19 ± 5.89 | p<0.01 | [12] |

| Heart Rate (bpm) | Mouse | MI | 10 mg/kg/day | 4 weeks | ~580 | ~480 | p<0.001 | [4] |

| Fibrotic Area (%) | Mouse | MI | 10 mg/kg/day | 4 weeks | ~25 | ~15 | p<0.001 | [4] |

Table 2: Effects of Ivabradine on Hemodynamic Parameters in a Porcine MI Model

| Parameter | Ivabradine Dose | Control Group | Ivabradine Group | P-value | Citation |

| Heart Rate (bpm) | 0.3 mg/kg IV | 122.7 ± 17.3 | 88.4 ± 12.0 | p<0.01 | [13] |

| Stroke Volume (mL) | 0.3 mg/kg IV | 52.4 ± 11.5 | 68.8 ± 13.7 | p=0.01 | [13] |

| Cardiac Output (% change) | 0.3 mg/kg IV | +15.0 | -5.2 | p=0.03 | [13] |

| LVEF (%) | 0.3 mg/kg IV | ~35 | ~45 | p<0.05 | [14] |

Conclusion

Ivabradine demonstrates significant cardioprotective effects in various preclinical models of myocardial ischemia. Its mechanisms of action are multifaceted, involving not only a reduction in heart rate but also the modulation of key signaling pathways that promote cardiomyocyte survival and angiogenesis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of ivabradine in the setting of ischemic heart disease. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying ivabradine's pleiotropic effects and to translate these preclinical findings into novel therapeutic strategies for patients with myocardial ischemia.

References

- 1. Ivabradine: Cardioprotection By and Beyond Heart Rate Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ivabradine promotes angiogenesis and reduces cardiac hypertrophy in mice with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ivabradine protects rats against myocardial infarction through reinforcing autophagy via inhibiting PI3K/AKT/mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ivabradine promotes angiogenesis and reduces cardiac hypertrophy in mice with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Ivabradine on Left Ventricular Systolic Function and Cardiac Fibrosis in Rat Myocardial Ischemia-Reperfusion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-term treatment with ivabradine in post-myocardial infarcted rats counteracts f-channel overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LAD-Ligation: A Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ivabradine in acute heart failure: Effects on heart rate and hemodynamic parameters in a randomized and controlled swine trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ivabradine Induces Cardiac Protection against Myocardial Infarction by Preventing Cyclophilin-A Secretion in Pigs under Coronary Ischemia/Reperfusion [mdpi.com]

Ivabradine Hydrochloride's Effects on Ventricular Repolarization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted effects of ivabradine hydrochloride on ventricular repolarization. While primarily known for its heart rate-lowering properties through the inhibition of the If current in the sinoatrial node, ivabradine's interactions with other cardiac ion channels present a complex electrophysiological profile. This document synthesizes key findings from preclinical and clinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Mechanism of Action and Primary Electrophysiological Effects

Ivabradine's principal mechanism of action is the selective and specific inhibition of the "funny" current (If) in the sinoatrial (SA) node.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] This current, mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN4 isoform, is crucial for initiating the diastolic depolarization phase of the action potential in pacemaker cells.[2][4][6][9][21] By blocking these channels, ivabradine reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate.[1][2][3][5]

Initially, ivabradine was considered to have no direct effects on ventricular repolarization, myocardial contractility, or intracardiac conduction.[1][2][5][7][12][17][22] However, emerging evidence indicates a more complex interaction with the ventricular myocardium.

Effects on Ventricular Ion Channels and Action Potential

Recent studies have revealed that ivabradine interacts with several key ion channels involved in ventricular repolarization, leading to varied effects on the cardiac action potential.

A significant finding is ivabradine's ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channels, which conduct the rapid delayed rectifier potassium current (IKr).[21][23][24][25][26][27] This current is critical for phase 3 repolarization of the ventricular action potential. The potency of ivabradine for hERG channels is comparable to its affinity for HCN4 channels.[21][24][25] This inhibitory action on IKr is a primary concern for potential proarrhythmic effects, as it can lead to prolongation of the action potential duration and the QT interval.[6][21][23]

Ivabradine has also been shown to inhibit voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (phase 0) of the action potential.[27][28] Furthermore, it may affect the late sodium current (INa-L). Inhibition of these sodium currents could potentially shorten the action potential duration, which may counteract the prolonging effect of hERG channel blockade.

The net effect of ivabradine on ventricular APD is complex and appears to be dependent on the experimental model and conditions.

-

Studies using perfused guinea-pig hearts have demonstrated a prolongation of the monophasic action potential duration with ivabradine.[21]

-

In isolated ventricular tissue, ivabradine prolongs phase 3 of repolarization.[23]

-

In canine Purkinje fibers, ivabradine shortened the APD at 50% repolarization.[29] However, in canine ventricular muscle where repolarization reserve was reduced, it led to a moderate prolongation of repolarization.[29]

-

In human ventricular preparations, a significant prolongation of repolarization was observed only at higher concentrations of the drug.[29]

Quantitative Data on Ivabradine's Electrophysiological Effects

The following tables summarize the quantitative data from various studies on the effects of ivabradine on different cardiac ion channels and electrophysiological parameters.

Table 1: Inhibitory Effects of Ivabradine on Cardiac Ion Channels

| Channel/Current | Species/Cell Line | IC50 (µM) | Experimental Conditions | Reference(s) |

| hERG (Kv11.1) / IKr | hERG-expressing cells | 2.07 (hERG 1a), 3.31 (hERG 1a/1b) | Patch clamp at 37°C | [24] |

| hERG (Kv11.1) / IKr | Rabbit ventricular myocytes | 3.5 | Patch clamp | [30] |

| Nav1.5 | tsA-201 cells | 30 | Patch clamp | [28] |

Table 2: Effects of Ivabradine on Action Potential Duration (APD) and QT Interval

| Parameter | Species/Preparation | Concentration | Effect | Reference(s) |

| Monophasic APD | Perfused guinea-pig hearts | 100-500 nM | Prolongation | [21] |

| APD50 | Rabbit Purkinje fibers | 3 µM | 14-15% prolongation | [25] |

| APD90 | Rabbit Purkinje fibers | 3 µM | 14-15% prolongation | [25] |

| Repolarization | Dog ventricular muscle (attenuated reserve) | Not specified | Moderate lengthening | [29] |

| Repolarization | Human ventricular preparations | 10 µM | Significant prolongation | [29] |

| QT Interval | Human (intravenous) | 0.2 mg/kg | Prolonged (uncorrected) | [21] |

| QTc Interval | Human (intravenous) | 0.2 mg/kg | No significant change | [21] |

| QT Interval | Rabbit hearts (LQT2 model) | 5 µM | No significant change (sotalol pre-treated) | [31] |

| QT Interval | Rabbit hearts (LQT3 model) | 5 µM | +26 ms increase (veratridine pre-treated) | [31] |

| APD | Rabbit hearts (LQT3 model) | 5 µM | +49 ms increase (veratridine pre-treated) | [31] |

Experimental Protocols

-

Objective: To determine the effect of ivabradine on specific cardiac ion currents (IKr, INa).

-

Cell Preparation: Human embryonic kidney (HEK293) cells or tsA-201 cells stably transfected to express the desired ion channel (e.g., hERG for IKr, Nav1.5 for INa). Cells are cultured under standard conditions.

-

Electrophysiological Recording: The whole-cell patch-clamp technique is employed. Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing appropriate ions (e.g., KCl, MgCl2, HEPES, EGTA, ATP). The external solution is a physiological saline solution (e.g., Tyrode's solution).

-

Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the current of interest. For IKr, a typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a more negative potential to record the characteristic tail current.

-

Data Analysis: The peak current amplitude is measured before and after the application of various concentrations of ivabradine. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.

-

Objective: To assess the effect of ivabradine on the duration and morphology of the ventricular action potential in an intact heart model.

-

Heart Preparation: Hearts from small mammals (e.g., guinea pigs, rabbits) are excised and retrogradely perfused via the aorta on a Langendorff apparatus with a warmed, oxygenated physiological solution (e.g., Krebs-Henseleit solution).

-

MAP Recording: A MAP catheter is positioned on the epicardial surface of the left or right ventricle. The catheter records the local extracellular electrical activity, which closely resembles the time course of the intracellular action potential.

-

Experimental Protocol: After a stabilization period, baseline MAP recordings are obtained. Ivabradine is then infused into the perfusate at various concentrations. Recordings are taken at steady-state for each concentration.

-

Data Analysis: The MAP duration at 90% repolarization (MAPD90) is measured and compared between baseline and ivabradine-treated conditions.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and the logical flow of ivabradine's effects on ventricular repolarization.

Caption: Ivabradine's primary and off-target effects on cardiac ion channels.

Caption: Workflow for assessing ivabradine's electrophysiological effects.

Proarrhythmic and Antiarrhythmic Considerations

The dual effects of ivabradine on different ion channels result in a complex risk-benefit profile concerning ventricular arrhythmias.

-

Proarrhythmic Potential: The inhibition of IKr by ivabradine is a well-established mechanism for drug-induced QT prolongation and Torsades de Pointes (TdP).[21] This risk is likely elevated in patients with congenital long QT syndrome, electrolyte imbalances (hypokalemia, hypomagnesemia), or when co-administered with other QT-prolonging medications.[21][31] Indeed, ivabradine is classified as a drug with a "conditional risk" of TdP.[21]

-

Antiarrhythmic Potential: In contrast, several studies suggest a potential antiarrhythmic effect of ivabradine. In patients with heart failure, where HCN channels can be expressed in the ventricles, ivabradine may suppress ventricular ectopy.[6][12][32][33] Clinical data has indicated that ivabradine use is associated with a reduction in ventricular arrhythmias and appropriate shocks from implantable cardioverter-defibrillators (ICDs) in this patient population.[8][32][33][34] Additionally, the heart rate reduction itself can be antiarrhythmic, especially in the context of myocardial ischemia.[6][35]

Conclusion and Future Directions

This compound's effects on ventricular repolarization are more intricate than initially understood. While its primary therapeutic benefit stems from selective If inhibition in the SA node, its "off-target" interactions with other cardiac ion channels, notably the hERG potassium channel and voltage-gated sodium channels, cannot be overlooked. The net effect on ventricular repolarization is a delicate balance between these opposing actions and is influenced by the underlying cardiac substrate and concomitant therapies.

For drug development professionals, these findings underscore the importance of comprehensive electrophysiological profiling of new bradycardic agents. Future research should focus on elucidating the precise molecular interactions of ivabradine with ventricular ion channels and further clarifying its clinical risk-benefit profile in different patient populations, particularly those with pre-existing repolarization abnormalities. A deeper understanding of these mechanisms will be crucial for optimizing the therapeutic use of ivabradine and for the development of future heart rate-lowering drugs with improved safety profiles.

References

- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. Effect of Ivabradine on Cardiac Ventricular Arrhythmias: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. academic.oup.com [academic.oup.com]

- 9. scispace.com [scispace.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. I f inhibition with ivabradine : electrophysiological effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of the Funny Current Inhibitor Ivabradine in Cardiac Pharmacotherapy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impact of ivabradine on the cardiac function of chronic heart failure reduced ejection fraction: Meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ivabradine, coronary artery disease, and heart failure: beyond rhythm control - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Ivabradine for chronic heart rate control in persistent atrial fibrillation. Design of the BRAKE-AF project - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 19. researchgate.net [researchgate.net]

- 20. Ivabradine | Heart and Stroke Foundation [heartandstroke.ca]

- 21. hERG potassium channel inhibition by ivabradine may contribute to QT prolongation and risk of torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. Ivabradine prolongs phase 3 of cardiac repolarization and blocks the hERG1 (KCNH2) current over a concentration-range overlapping with that required to block HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ahajournals.org [ahajournals.org]

- 26. researchgate.net [researchgate.net]

- 27. articles.cellphysiolbiochem.com [articles.cellphysiolbiochem.com]

- 28. The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Electrophysiological effects of ivabradine in dog and human cardiac preparations: potential antiarrhythmic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Ivabradine Aggravates the Proarrhythmic Risk in Experimental Models of Long QT Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Effect of ivabradine on ventricular arrhythmias in heart failure patients with reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Effect of ivabradine on ventricular arrhythmias in heart failure patients with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Selective heart rate reduction with ivabradine slows ischaemia-induced electrophysiological changes and reduces ischaemia–reperfusion-induced ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Ivabradine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine, a selective inhibitor of the If current in the sinoatrial node, is a well-established therapeutic agent for the management of chronic heart failure and stable angina.[1] Its primary mechanism of action involves heart rate reduction without impacting myocardial contractility or ventricular repolarization.[1] Beyond its hemodynamic effects, a growing body of evidence from in-vitro, in-vivo, and clinical studies reveals that ivabradine possesses significant anti-inflammatory properties. These pleiotropic effects may contribute to its clinical benefits in cardiovascular diseases, which are often characterized by a chronic inflammatory state.[2][3] This technical guide provides an in-depth exploration of the anti-inflammatory actions of ivabradine, detailing the experimental evidence, underlying molecular mechanisms, and relevant research methodologies.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of ivabradine have been quantified across various studies, demonstrating a consistent reduction in key inflammatory markers. The following tables summarize the key quantitative findings from clinical, in-vivo, and in-vitro studies.

Table 1: Clinical Studies on the Effect of Ivabradine on Inflammatory Markers

| Inflammatory Marker | Patient Population | Ivabradine Dosage | Duration of Treatment | Key Findings | Reference(s) |

| TNF-α | 33 patients with Chronic Heart Failure (CHF) | Guideline-directed | 6 months | Significant reduction from a mean baseline of 10.5 pg/mL to 4.6 pg/mL at 3 months and 5.6 pg/mL at 6 months.[4] | [4][5] |

| hs-CRP | 33 patients with CHF (Ischemic Cardiomyopathy subgroup) | Guideline-directed | 6 months | Significant reduction observed in the ICM subgroup.[5] | [5] |

| hs-CRP | 45 patients with Non-ST-Segment Elevation Acute Coronary Syndromes (NSTE-ACS) | Up to 7.5 mg twice daily | 30 days | A positive correlation was found between the reduction in heart rate and the reduction in hs-CRP (r = 0.445, p = 0.003). The ivabradine group showed a non-significant trend towards greater hs-CRP reduction compared to the control group (80% vs 61.3%, P = 0.057).[6] | [6] |

| IL-6 | 33 patients with CHF (Dilated Cardiomyopathy subgroup) | Guideline-directed | 6 months | Significantly reduced in the DCM subgroup.[5] | [5] |

Table 2: In-Vivo (Animal) Studies on the Effect of Ivabradine on Inflammatory Markers

| Inflammatory Marker | Animal Model | Ivabradine Dosage | Duration of Treatment | Key Findings | Reference(s) |

| MCP-1 mRNA | Apolipoprotein E-deficient (ApoE-/-) mice | 10 mg/kg/day | 6 weeks | Marked reduction in aortic mRNA expression to 26 ± 7% of control. | [4] |

| VCAM-1 | Hypercholesterolemic mice | Not specified | Not specified | Reduced expression on the inner surface of the aorta.[7] | [5][7] |

| TNF-α, IL-6, TGF-β mRNA | Apolipoprotein E-knockout mice | Not specified | Not specified | Reduced aortic mRNA expression.[7] | [7] |

| Macrophage Content | Atherosclerotic rabbits | 17 mg/kg/day | 14 weeks | Reduced by 44% (p<0.001) in atherosclerotic plaques.[8] | [8] |

Table 3: In-Vitro Studies on the Effect of Ivabradine on Inflammatory Markers

| Inflammatory Marker | Cell Line | Ivabradine Concentration | Experimental Condition | Key Findings | Reference(s) |

| IL-6 and VCAM-1 mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04µM | Low Shear Stress (LSS) at 2 dyne/cm² | Pre-treatment with ivabradine for 1 hour decreased LSS-induced IL-6 and VCAM-1 mRNA expression.[9][10] | [9][10] |

| eNOS mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04µM | Low Shear Stress (LSS) at 2 dyne/cm² | Pre-treatment with ivabradine for 1 hour increased eNOS expression, counteracting the LSS-induced decrease.[9] | [9] |

Experimental Protocols

This section details the methodologies employed in key studies that have investigated the anti-inflammatory properties of ivabradine.

In-Vitro Model: Low Shear Stress-Induced Endothelial Inflammation

-

Objective: To investigate the effect of ivabradine on endothelial inflammation and oxidative stress induced by low shear stress (LSS).

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured under standard conditions.

-

Experimental Groups:

-

Control group: No LSS exposure.

-

LSS group: HUVECs were subjected to LSS at 2 dyne/cm².

-

Ivabradine group: HUVECs were pre-treated with 0.04µM ivabradine for 1 hour before being subjected to LSS.

-

Inhibitor group: HUVECs were pre-treated with LY294002 (a PI3K inhibitor) at 10µM for 1 hour before ivabradine treatment and LSS exposure.

-

-

Assays:

-

Quantitative Real-Time PCR (qPCR): The mRNA expression levels of IL-6, VCAM-1, and eNOS were measured.[9]

-

Western Blot: Phosphorylation of proteins in the mTOR/eNOS signaling pathway (e.g., Akt-Ser473, eNOS-Thr495, raptor, p70S6K, S6RP, and rictor) was detected.[10][11]

-

Reactive Oxygen Species (ROS) Detection: Dihydroethidium (DHE) and DCF staining were used to detect ROS generation.[10]

-

Immunofluorescence: Expression of IL-6, VCAM-1, and phosphorylation of eNOS-Thr495 were visualized.[9][12]

-

In-Vivo Model: Atherosclerosis in ApoE-deficient Mice

-

Objective: To determine the effect of ivabradine on the development of atherosclerosis and associated inflammation.

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis.[13][14]

-

Experimental Groups:

-

Control group: ApoE-/- mice fed a standard or high-fat diet.

-

Ivabradine group: ApoE-/- mice fed a standard or high-fat diet and treated with ivabradine (e.g., 10 mg/kg/day in drinking water).[4]

-

-

Assays:

-

Histological Analysis: Aortic sections were stained to assess atherosclerotic plaque size and composition (e.g., macrophage content).

-

Immunohistochemistry and en face Staining: Expression of inflammatory markers such as VCAM-1 in the aortic endothelium.[15]

-

mRNA Expression Analysis: Aortic tissue was analyzed by qPCR to measure the expression of inflammatory cytokines (TNF-α, IL-6) and chemokines (MCP-1).[4][7]

-

Oxidative Stress Measurement: Aortic tissue was assessed for NADPH oxidase activity and superoxide production using techniques like dihydroethidium staining.[4]

-

Clinical Trial: Inflammation in Chronic Heart Failure

-

Objective: To investigate the effect of ivabradine on systemic inflammation in patients with chronic heart failure (CHF).

-

Study Population: 33 patients with CHF due to dilated, ischemic, and hypertensive cardiomyopathy.[5]

-

Intervention: Patients were treated with ivabradine according to the guidelines of the European Society of Cardiology.

-

Data Collection: Blood samples were collected at baseline, 3 months, and 6 months of ivabradine therapy.

-

Assays:

Signaling Pathways and Mechanisms of Action

Ivabradine exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the regulation of the mTOR/eNOS pathway and the inhibition of the NF-κB signaling cascade.

mTOR/eNOS Signaling Pathway

In endothelial cells, low shear stress (LSS) promotes a pro-inflammatory and pro-oxidative state. Ivabradine has been shown to counteract these effects by modulating the mTOR (mammalian target of rapamycin) signaling pathway, which has a crucial role in regulating endothelial nitric oxide synthase (eNOS) activity.[9][11]

The proposed mechanism involves the differential regulation of the two mTOR complexes, mTORC1 and mTORC2. LSS activates mTORC1, which leads to the inhibitory phosphorylation of eNOS at threonine 495 (eNOS-Thr495), thereby uncoupling eNOS and increasing the production of reactive oxygen species (ROS) over nitric oxide (NO). Ivabradine appears to promote the activation of the mTORC2/Akt pathway, which in turn inhibits the mTORC1-mediated phosphorylation of eNOS at Thr495.[9][10][11] This action preserves eNOS coupling, leading to enhanced NO production and reduced oxidative stress and inflammation.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies in ApoE-/- mice have shown that ivabradine treatment leads to the downregulation of a majority of NF-κB-regulated pro-inflammatory and pro-apoptotic genes.[13][14] While the direct molecular target of ivabradine in the NF-κB pathway is yet to be fully elucidated, the evidence suggests that ivabradine can suppress the inflammatory response by interfering with this critical signaling cascade. This inhibition of NF-κB signaling likely contributes to the observed reduction in TNF-α, IL-6, and VCAM-1 expression.

References

- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Impact of Ivabradine on Inflammatory Markers in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. Frontiers | Ivabradine and Blood Pressure Reduction: Underlying Pleiotropic Mechanisms and Clinical Implications [frontiersin.org]

- 8. Heart rate lowering treatment leads to a reduction in vulnerable plaque features in atherosclerotic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ivabradine Prevents Low Shear Stress Induced Endothelial Inflammation and Oxidative Stress via mTOR/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ivabradine Prevents Low Shear Stress Induced Endothelial Inflammation and Oxidative Stress via mTOR/eNOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ivabradine Prevents Low Shear Stress Induced Endothelial Inflammation and Oxidative Stress via mTOR/eNOS Pathway | PLOS One [journals.plos.org]

- 12. Ivabradine Prevents Low Shear Stress Induced Endothelial Inflammation and Oxidative Stress via mTOR/eNOS Pathway | PLOS One [journals.plos.org]

- 13. Heart rate reduction with ivabradine in the early phase of atherosclerosis is protective in the endothelium of ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jpp.krakow.pl [jpp.krakow.pl]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ivabradine Hydrochloride in Studies of Left Ventricular Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine hydrochloride is a selective inhibitor of the If ("funny") current in the sinoatrial node, resulting in a dose-dependent reduction in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[1][2] This unique mechanism of action has made it a subject of extensive research in cardiovascular medicine, particularly for the management of left ventricular dysfunction in patients with heart failure. This technical guide provides a comprehensive overview of ivabradine's mechanism of action, a summary of key clinical trial data, detailed experimental protocols from pivotal studies, and visualizations of relevant pathways and workflows.

Mechanism of Action

Ivabradine's primary pharmacological effect is the selective and specific inhibition of the If current, which is crucial for the pacemaker activity of the sinoatrial node.[3] The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is responsible for the spontaneous diastolic depolarization phase of the cardiac action potential.[2][3] By binding to the intracellular side of the HCN channel, ivabradine reduces the slope of diastolic depolarization, leading to a prolonged duration of this phase and consequently, a reduction in heart rate.[2][3] This targeted action allows for heart rate reduction without the negative inotropic effects often associated with other rate-lowering agents like beta-blockers.[3]

Beyond its heart rate-lowering effect, preclinical and clinical studies suggest that ivabradine may have pleiotropic effects that contribute to its benefits in heart failure. These include improvements in cardiac remodeling, as evidenced by reductions in myocardial fibrosis, apoptosis, inflammation, and oxidative stress.[4][5]

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound.

Key Clinical Trials in Left Ventricular Dysfunction

Two pivotal clinical trials have established the role of ivabradine in patients with left ventricular dysfunction: the SHIFT (Systolic Heart failure treatment with the If inhibitor ivabradine Trial) and the BEAUTIFUL (morBidity-mortality EvAlUaTion of the If inhibitor ivabradine in patients with coronary disease and left ventricULar dysfunction) trial.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative outcomes from the SHIFT and BEAUTIFUL trials.

Table 1: Effects of Ivabradine on Left Ventricular Remodeling (SHIFT Echocardiography Substudy) [1][6][7]

| Parameter | Ivabradine Group (n=208) | Placebo Group (n=203) | Difference (95% CI) | P-value |

| Change in LVESVI (mL/m²) | -7.0 ± 16.3 | -0.9 ± 17.1 | -5.8 (-8.8 to -2.7) | <0.001 |

| Change in LVEDVI (mL/m²) | -7.9 ± 18.9 | -1.8 ± 19.0 | -6.1 (-10.1 to -2.1) | 0.002 |

| Change in LVEF (%) | +2.4 ± 7.7 | -0.1 ± 8.0 | +2.5 (0.9 to 4.1) | <0.001 |

LVESVI: Left Ventricular End-Systolic Volume Index; LVEDVI: Left Ventricular End-Diastolic Volume Index; LVEF: Left Ventricular Ejection Fraction. Data are presented as mean ± standard deviation.

Table 2: Clinical Outcomes in the SHIFT Trial [8][9][10]

| Endpoint | Ivabradine Group (n=3241) | Placebo Group (n=3264) | Hazard Ratio (95% CI) | P-value |

| Primary Composite Endpoint (CV death or hospitalization for worsening HF) | 24% | 29% | 0.82 (0.75-0.90) | <0.0001 |

| Hospitalization for Worsening Heart Failure | 16% | 21% | 0.74 (0.66-0.83) | <0.0001 |

| Death from Heart Failure | 3% | 5% | 0.74 (0.58-0.94) | 0.014 |

| All-Cause Death | 16% | 17% | 0.90 (0.80-1.02) | 0.092 |

| Cardiovascular Death | 14% | 15% | 0.91 (0.80-1.03) | 0.128 |

CV: Cardiovascular; HF: Heart Failure.

Table 3: Clinical Outcomes in the BEAUTIFUL Trial (Subgroup with Heart Rate ≥70 bpm) [4]

| Endpoint | Ivabradine Group | Placebo Group | Hazard Ratio (95% CI) | P-value |

| Primary Composite Endpoint | 17.2% | 18.5% | 0.91 (0.81-1.04) | 0.17 |

| Hospitalization for Myocardial Infarction | Not specified | Not specified | 0.64 (0.49-0.84) | 0.001 |

| Coronary Revascularization | Not specified | Not specified | 0.70 (0.52-0.93) | 0.016 |

Experimental Protocols

SHIFT Trial: Experimental Workflow

References

- 1. Effects of selective heart rate reduction with ivabradine on left ventricular remodelling and function: results from the SHIFT echocardiography substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. morBidity-mortality EvAlUaTion of the If inhibitor ivabradine in patients with coronary disease and left-ventricULar dysfunction - American College of Cardiology [acc.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Effects of selective heart rate reduction with ivabradine on left ventricular remodelling and function: results from the SHIFT echocardiography substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Systolic Heart failure treatment with the IF inhibitor ivabradine Trial - American College of Cardiology [acc.org]

- 9. umic.hc.edu.uy [umic.hc.edu.uy]

- 10. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Ivabradine Hydrochloride in In Vitro Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ivabradine hydrochloride is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for the pacemaker activity in the sinoatrial node.[1][2] By specifically blocking the If "funny" current, ivabradine effectively reduces heart rate without significantly impacting myocardial contractility or blood pressure.[1][3] These characteristics make it a valuable tool for in vitro studies of cardiac electrophysiology, HCN channel function, and related signaling pathways. This document provides detailed protocols for the preparation and application of this compound solutions for in vitro experiments.

Physicochemical Properties and Solubility

This compound is a crystalline solid that is highly soluble in various solvents commonly used in laboratory settings.[4][5] Its solubility profile allows for flexibility in preparing stock solutions for a wide range of in vitro applications.

Table 1: Solubility of this compound

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Water | 50.51 | 100 |

| DMSO | 100 | 198.0 |

| Ethanol | 100 | 198.0 |